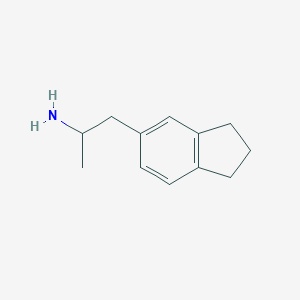
5-(2-Aminopropyl)-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminopropyl)-2,3-dihydro-1H-indene, also known as this compound, is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Mechanism of Action
5-APDI is characterized by the following chemical properties:
- Chemical Formula : C₁₂H₁₇N
- Molar Mass : 175.275 g/mol
- Chirality : Racemic mixture
5-APDI acts as a weakly selective serotonin releasing agent (SSRA) with notable IC50 values for inhibiting the reuptake of neurotransmitters:
- Serotonin : 82 nM
- Dopamine : 1,848 nM
- Norepinephrine : 849 nM
These properties indicate its potential utility in understanding serotonin-related pathways and their implications in mood disorders and other neuropsychiatric conditions .
Psychoactive Research
5-APDI has been studied for its effects as an entactogen, which may provide insights into the treatment of anxiety and depression. Its ability to induce feelings of emotional closeness and empathy has made it a subject of interest in psychopharmacological studies.
Comparative Studies with Other Compounds
Research has demonstrated that while 5-APDI can fully substitute for MBDB (a known entactogen), it does not fully substitute for amphetamine in trained animal models. This distinction aids researchers in understanding the nuanced effects of various psychoactive substances .
Toxicology Studies
The classification of 5-APDI as a Class B drug under the Misuse of Drugs Act since June 2014 highlights concerns regarding its safety profile. Toxicological studies have indicated potential risks associated with its use, necessitating further investigation into its long-term effects and safety compared to other similar compounds .
Case Study 1: Clinical Observations
In clinical settings, reports have indicated that users of 5-APDI experience heightened sensory perception and emotional responses. These observations have led to discussions regarding its potential therapeutic applications in controlled environments.
Case Study 2: Comparative Analysis with Other Entactogens
A comparative analysis between 5-APDI and other entactogens like MDMA has been conducted to evaluate their pharmacodynamics and subjective effects on users. Findings suggest that while both compounds share some similarities, their mechanisms differ significantly, providing insights into their unique therapeutic potentials .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Psychoactive Research | Study of emotional and empathogenic effects | Potential for treating anxiety/depression |
| Comparative Studies | Analysis against MBDB and amphetamines | Distinct substitution profiles |
| Toxicology | Safety assessments under controlled conditions | Classified as Class B drug |
| Clinical Observations | User experiences in therapeutic settings | Heightened sensory perception reported |
特性
CAS番号 |
152624-02-7 |
|---|---|
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC名 |
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine |
InChI |
InChI=1S/C12H17N/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8-9H,2-4,7,13H2,1H3 |
InChIキー |
QYVNZHBQYJRLEX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N |
正規SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N |
同義語 |
5-(2-aminopropyl)-2,3-dihydro-1H-indene 5-NProp-DI HCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















